GLP-1 receptor agonist 2
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Overview
Description
- They mimic the actions of the endogenous incretin hormone GLP-1, which is naturally released by the gut after eating.
- GLP-1 agonists help lower blood sugar levels and promote weight loss .
GLP-1 Receptor Agonists:
Preparation Methods
- Synthetic routes for GLP-1 receptor agonists involve chemical modifications to create analogs that activate the GLP-1 receptor.
- Industrial production methods vary depending on the specific compound (e.g., exenatide, liraglutide, dulaglutide, semaglutide).
- These medications can be administered once weekly, daily, or before meals .
Chemical Reactions Analysis
- GLP-1 agonists undergo various reactions, including peptide bond formation during synthesis.
- Common reagents include protecting groups, coupling agents, and catalysts.
- Major products are modified GLP-1 analogs with enhanced pharmacological properties.
Scientific Research Applications
Diabetes Management: GLP-1 agonists effectively lower blood glucose levels without causing hypoglycemia.
Weight Loss: They suppress appetite and slow digestion, aiding in weight reduction.
Cardiovascular and Renal Benefits: Recent studies show improved outcomes in cardiovascular and renal health.
Mechanism of Action
- GLP-1 agonists activate the GLP-1 receptor:
- Slowing gastric emptying.
- Inhibiting glucagon release.
- Stimulating insulin production.
- These actions reduce hyperglycemia in people with type 2 diabetes and contribute to weight loss.
Comparison with Similar Compounds
- GLP-1 agonists are generally more potent than DPP-4 inhibitors.
- Dual GLP-1/FGF21 receptor agonists are also being explored .
DPP-4 Inhibitors: Another class of anti-diabetes drugs that reduce the breakdown of endogenous GLP-1.
Properties
IUPAC Name |
2-[[(2S)-4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-2-methylpiperazin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClFN5O4/c1-19-15-36(27-3-2-4-29(34-27)41-18-21-5-7-22(31)14-24(21)32)11-10-35(19)17-28-33-25-8-6-20(30(38)39)13-26(25)37(28)16-23-9-12-40-23/h2-8,13-14,19,23H,9-12,15-18H2,1H3,(H,38,39)/t19-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAOFNNKAUXCJ-CVDCTZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=NC3=C(N2CC4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1CC2=NC3=C(N2C[C@@H]4CCO4)C=C(C=C3)C(=O)O)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClFN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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